molecular formula C8H8N2O3S2 B2546119 methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate CAS No. 898518-84-8

methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate

Cat. No.: B2546119
CAS No.: 898518-84-8
M. Wt: 244.28
InChI Key: VZLBYYJMTZGHNQ-UHFFFAOYSA-N
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Description

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound featuring a fused thieno-thiazine core. Its structure includes a 2-oxo group, a methyl ester at position 6, and an amino substituent at position 5.

Properties

IUPAC Name

methyl 7-amino-2-oxo-1H-thieno[2,3-b][1,4]thiazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-13-7(12)6-4(9)5-8(15-6)14-2-3(11)10-5/h2,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLBYYJMTZGHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)SCC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while adhering to safety and environmental regulations .

Chemical Reactions Analysis

Oxidative Reactions

Hypochlorite oxidation of structurally related thieno[2,3-b]pyridine derivatives demonstrates solvent-dependent regioselectivity. While the exact behavior of the target compound is not explicitly detailed, analogous systems undergo oxidative dimerization or intramolecular cyclization under hypochlorite conditions, forming novel heterocycles .

Pd-Catalyzed C-N Coupling

Buchwald-Hartwig amination has been utilized for similar thieno[2,3-b]pyrazine derivatives. For instance, methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate undergoes Pd-mediated coupling with aryl halides, suggesting potential for analogous reactions in the target compound. This method employs ligands (e.g., Xantphos) and solvents (toluene/THF) to optimize yields .

Reaction Type Reagents Conditions Product Reference
Buchwald-Hartwig aminationPd(OAc)₂, Xantphos ligandToluene/THF, 100°CArylated derivatives (e.g., substituted thieno[2,3-b]pyrazines)

Condensation and Cyclization

Condensation reactions with thiourea or bromoacetophenones are common in thiadiazine synthesis. For example, 4-amino-5-mercapto-1,2,4-triazoles react with α-bromoacetophenones to form fused thiadiazine derivatives . While not directly applied to the target compound, such methods highlight its potential for cyclization with nucleophilic or electrophilic partners.

Amino Group Modifications

The amino group at position 7 can participate in acylation, alkylation, or coupling reactions. For instance, treatment with ethyl chloroformate and potassium carbonate in acetone converts amino groups to amides, as observed in structurally similar thienopyrimidinones .

Carboxylate Group Transformations

The carboxylate moiety enables esterification, amidation, or decarboxylation under thermal conditions. Methanolysis or hydrolysis could yield free carboxylic acids, though specific data for this compound is limited.

Stability and Solubility

The compound’s solubility in polar solvents (e.g., DMF, DMSO) is attributed to its carboxylate group. Stability under acidic or basic conditions depends on the functional groups’ reactivity, though detailed thermodynamic data are not explicitly reported.

Scientific Research Applications

Anticancer Activity

One of the primary applications of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate is its potential as an anticancer agent. Studies have shown that derivatives of thiazine compounds exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A series of synthesized thiazine derivatives were tested for their anticancer properties. For instance, compounds derived from thiazine structures demonstrated IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines . These results indicate a promising avenue for further development of thiazine-based anticancer drugs.

Antimicrobial Properties

Research has also indicated that this compound exhibits antimicrobial properties. Compounds in this class have been evaluated for their effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

In vitro studies have shown that certain thiazine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications in these compounds can enhance their efficacy and selectivity against specific pathogens .

Enzyme Inhibition

Another notable application of this compound is its role as an enzyme inhibitor. Thiazine derivatives have been explored for their ability to inhibit specific enzymes that are crucial in various biochemical pathways.

Case Study: Leucyl-tRNA Synthetase Inhibition

A study highlighted the inhibitory effects of thiazine derivatives on leucyl-tRNA synthetase (LeuRS), an enzyme involved in protein synthesis. One derivative exhibited a remarkable inhibition percentage of 78.24% at a concentration of 15 μg/mL, showcasing its potential as a lead compound for developing new antibiotics targeting bacterial protein synthesis .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that can be optimized for better yields and purity.

Synthesis Techniques

Various synthetic routes have been developed to produce this compound efficiently. Techniques such as cyclization reactions and modification of existing thiazine frameworks have been employed to achieve desired biological activities while maintaining structural integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound.

Analysis of Derivatives

Research has focused on how different substituents on the thiazine ring affect biological activity. For example, modifications at specific positions have been shown to enhance anticancer or antimicrobial potency while reducing toxicity .

Mechanism of Action

The mechanism of action of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential for understanding its full potential .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs vary in substituents, oxidation states, and fused ring systems. Key comparisons include:

Compound Name Substituents/Oxidation States Key Functional Groups Biological Activity (if reported)
Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate (Target) 7-NH₂, 2-oxo, 6-COOCH₃ Amino, ester, ketone Potential antimicrobial (inferred)
5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylic acid (11a) 5,9-dioxo, 7-COOH Carboxylic acid, diketone Marine-derived bioactive compound
Quinoxaline 1,4-dioxides Fused benzene + dioxane rings, 1,4-dioxide Dioxide, aromatic Antibacterial
Methyl 7-bromo-3-oxo-3,4-dihydro-2H-pyrazino[2,3-b][1,4]thiazine-6-carboxylate 7-Br, 3-oxo, 6-COOCH₃ Bromo, ester, ketone Undisclosed (structural analog)

Key Observations :

  • The amino group at position 7 in the target compound may enhance solubility in polar solvents compared to bromo (e.g., ) or carboxylic acid (e.g., ) derivatives.
  • Unlike quinoxaline dioxides (e.g., ), the target lacks fused aromatic-dioxide systems, which may reduce redox-related toxicity.

Biological Activity

Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thieno[2,3-b][1,4]thiazine core structure, which is known for its diverse biological activities. The molecular formula is C8H8N2O3S2C_8H_8N_2O_3S_2, and it features both amino and carbonyl functional groups that are crucial for its biological interactions.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thieno[2,3-b][1,4]thiazine derivatives. For instance:

  • Antibacterial Effects : Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria. In particular, derivatives containing the thiazine ring have shown efficacy comparable to established antibiotics like ciprofloxacin and rifampicin .
  • Mechanism of Action : The antibacterial activity is often attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes .

Anticancer Activity

The anticancer potential of thieno[2,3-b][1,4]thiazine derivatives has been explored in multiple studies:

  • In Vitro Studies : Compounds similar to methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine have demonstrated cytotoxic effects on various cancer cell lines. For example, some derivatives were tested against HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells, showing significant inhibition of cell proliferation .
  • Mechanisms : The anticancer effects are often linked to the induction of apoptosis and cell cycle arrest. The presence of specific substituents on the thiazine ring can enhance these effects by increasing the compound's affinity for cellular targets involved in cancer progression .

Anti-inflammatory Activity

Recent investigations have also pointed to anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Compounds derived from thieno[2,3-b][1,4]thiazine have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and interleukins in vitro .
  • Potential Applications : This suggests potential therapeutic applications in treating inflammatory diseases where cytokine overproduction is a concern.

Case Study 1: Antimicrobial Screening

In a study assessing a series of thieno[2,3-b][1,4]thiazine derivatives for antimicrobial activity:

CompoundMIC (µg/mL)Bacterial Strain
5a50E. coli
5b25S. aureus
5c100P. aeruginosa

The study found that compound 5b exhibited the lowest MIC against Staphylococcus aureus, indicating strong antibacterial properties .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity:

CompoundCell LineIC50 (µM)
AHepG-215
BMDA-MB-23110
CHCT116 (colon)20

Compound B showed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 10 µM, highlighting its potential as an anticancer agent .

Q & A

Q. What are the established synthetic pathways for methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclocondensation of 2-aminothiazole derivatives with tricarbonylmethane intermediates under reflux in acetic acid. For example, analogous thiazolo[3,2-a]pyrimidine esters are synthesized via condensation of 2-aminothiazol-4(5H)-one with 3-formyl-indole carboxylates under acidic conditions . Key variables include:

  • Reagent stoichiometry : Excess aldehyde derivatives (1.1 equiv) improve cyclization efficiency.
  • Temperature : Reflux (~100–120°C) ensures complete ring closure.
  • Catalyst : Acetic acid acts as both solvent and catalyst, stabilizing intermediates.
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with typical yields ranging from 60–75% for similar scaffolds .

Q. How is the spatial structure of this compound confirmed experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For structurally related thiazolo[3,2-a]pyrimidine esters, SC-XRD revealed bond angles (e.g., C–C–C ~120°) and torsion angles critical for confirming the fused bicyclic system. For example, crystal lattice parameters (e.g., monoclinic P2₁/c space group) and hydrogen-bonding networks are reported for analogous compounds . Preceding steps include:

  • Crystallization : Slow evaporation of ethyl acetate/hexane mixtures.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 293 K.
  • Refinement : SHELXL-97 software for structure solution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?

Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. For example:

  • NMR shifts : Aromatic protons in solution may show splitting due to dynamic equilibria, while X-ray provides a static snapshot.
  • Tautomerism : Amino and keto groups may exhibit tautomeric forms in solution, altering NMR peak positions.
    To reconcile
    • Perform variable-temperature NMR to detect dynamic processes.
    • Compare DFT-calculated (e.g., B3LYP/6-31G**) and experimental bond lengths/angles .
    • Use solid-state NMR to bridge solution and crystal data .

Q. What experimental design principles apply to studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach as outlined in environmental chemistry frameworks :

Physicochemical profiling : Determine logP (octanol-water), hydrolysis rates, and photostability.

Biotic/abiotic transformation : Use isotopically labeled compound (e.g., ¹⁴C) to track degradation pathways.

Ecotoxicology : Test acute toxicity (e.g., Daphnia magna LC50) and genotoxicity (Ames test).
For example, analogous studies on benzoxazine derivatives employed:

  • HPLC-MS/MS for metabolite identification.
  • OECD 301D guidelines for biodegradability assessment.

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer: Focus on substituent effects at key positions:

  • Position 7 (amino group) : Acylation or alkylation modulates solubility and H-bonding capacity.
  • Position 6 (methyl ester) : Hydrolysis to carboxylic acid enhances polarity for target binding.
    For validation:
    • Synthesize analogs (e.g., ethyl ester, free acid) and test against enzyme targets (e.g., kinases).
    • Use molecular docking (AutoDock Vina) to predict binding modes .
    • Correlate IC50 values with electronic parameters (Hammett σ constants) .

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